An In-Depth Technical Guide to 4-Amino-2-ethylbenzoic acid (CAS 2486-74-0): A Core Scaffold for Advanced Synthesis
An In-Depth Technical Guide to 4-Amino-2-ethylbenzoic acid (CAS 2486-74-0): A Core Scaffold for Advanced Synthesis
This document provides a comprehensive technical overview of 4-Amino-2-ethylbenzoic acid, CAS 2486-74-0, a substituted aromatic amino acid of increasing interest in medicinal chemistry and materials science. As a trifunctional molecule, it possesses an aromatic core, a nucleophilic amino group, and a carboxylic acid moiety, making it a versatile building block for constructing complex molecular architectures. This guide synthesizes available data on its properties, outlines a robust synthetic strategy with mechanistic insights, and explores its current and potential applications for researchers, chemists, and drug development professionals.
Core Physicochemical & Spectroscopic Profile
4-Amino-2-ethylbenzoic acid is a structurally distinct analog within the aminobenzoic acid family. Its properties are dictated by the electronic interplay between the electron-donating amino and ethyl groups and the electron-withdrawing carboxylic acid group.
Key Properties Summary
The fundamental physicochemical properties of 4-Amino-2-ethylbenzoic acid are summarized below. These values are critical for predicting its behavior in reaction media, assessing its potential for biological interactions, and developing appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 2486-74-0 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| IUPAC Name | 4-amino-2-ethylbenzoic acid | [1] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [2] |
| XLogP3 (Predicted) | 1.6 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Solubility & Reactivity Insights
The molecule's structure imparts amphoteric characteristics. The basic amino group (NH₂) and the acidic carboxylic acid group (-COOH) allow it to form salts under both acidic and basic conditions, a property that can be exploited to modulate its solubility.
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Aqueous Solubility : Like many aminobenzoic acids, its solubility in neutral water is expected to be limited but can be significantly increased by adjusting the pH.[3] It will become more soluble in aqueous base (forming the carboxylate salt) and aqueous acid (forming the ammonium salt).
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Organic Solubility : Due to its polar functional groups, it is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.[3]
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Reactivity : The primary amine is a potent nucleophile, readily participating in acylation, alkylation, and diazotization reactions. The carboxylic acid can be converted to esters, amides, or acid chlorides. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct incoming groups to specific positions.
A Proposed Synthetic Strategy: From Precursor to Product
While specific, peer-reviewed synthesis protocols for 4-Amino-2-ethylbenzoic acid are not widely published, a chemically sound and logical two-step pathway can be designed starting from the commercially available precursor, 2-ethylbenzoic acid. This approach leverages well-established, high-yielding transformations in organic chemistry.
Mechanistic Rationale & Pathway
The proposed synthesis involves two classical transformations: electrophilic aromatic nitration followed by reduction of the resulting nitro group.
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Nitration of 2-Ethylbenzoic Acid : The primary challenge is controlling the regioselectivity of the nitration. The benzene ring has two directing groups: the ethyl group (-CH₂CH₃), which is an activating ortho, para-director, and the carboxylic acid group (-COOH), which is a deactivating meta-director. The activating effect of the alkyl group typically dominates. Nitration will preferentially occur at the positions that are ortho or para to the ethyl group. The position para to the ethyl group is the most sterically accessible and electronically favored, leading to the desired intermediate, 2-ethyl-4-nitrobenzoic acid.
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Reduction of the Nitro Group : The nitro group of 2-ethyl-4-nitrobenzoic acid is then selectively reduced to a primary amine. This transformation can be achieved through various methods, with catalytic hydrogenation being one of the cleanest and most efficient. This method uses hydrogen gas and a metal catalyst (like Palladium on carbon) to reduce the nitro group without affecting the carboxylic acid or the aromatic ring.
Visualized Synthesis Workflow
The logical flow from the starting material to the final product via the key intermediate is depicted below.
Caption: Proposed two-step synthesis of 4-Amino-2-ethylbenzoic acid.
Step-by-Step Experimental Protocol (Illustrative)
The following protocol is a self-validating system based on established chemical principles. Researchers should perform initial small-scale trials to optimize conditions.
PART A: Nitration of 2-Ethylbenzoic Acid
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System Preparation : In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 3-4 equivalents) to 0-5 °C in an ice-water bath.
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Substrate Addition : Slowly add 2-ethylbenzoic acid (1.0 eq.) to the cooled sulfuric acid while stirring. Ensure the temperature does not exceed 10 °C.
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Nitrating Agent Preparation : Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (1-2 eq.) in a separate flask, pre-cooled to 0 °C.
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Reaction : Add the cold nitrating mixture dropwise from the dropping funnel to the reaction flask over 30-60 minutes, maintaining the internal temperature at 0-5 °C. The causality here is critical: slow, cold addition prevents dangerous exotherms and minimizes side product formation.
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Quenching & Isolation : After stirring for an additional 1-2 hours, slowly pour the reaction mixture over crushed ice. The product, 2-ethyl-4-nitrobenzoic acid, will precipitate as a solid.
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Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallization from an ethanol/water mixture can be used for further purification.
PART B: Reduction of 2-Ethyl-4-nitrobenzoic Acid
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System Preparation : To a hydrogenation vessel, add the 2-ethyl-4-nitrobenzoic acid (1.0 eq.) from Part A, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 10% Palladium on carbon (Pd/C, ~1-5 mol%).
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Hydrogenation : Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 30-50 psi) and stir vigorously at room temperature.
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Monitoring : The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
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Work-up : Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
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Isolation & Purification : Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-Amino-2-ethylbenzoic acid. The product can be purified by recrystallization.
Applications in Drug Discovery & Materials Science
The true value of 4-Amino-2-ethylbenzoic acid lies in its utility as a versatile intermediate. Its distinct functional groups serve as anchor points for building molecular diversity.
A Scaffold for Pharmaceutical Agents
Substituted aminobenzoic acids are privileged structures in medicinal chemistry.[4] They serve as foundational components for drugs with a wide range of biological activities.[5][6]
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Bioisostere and Building Block : It can be used as a bioisosteric replacement for para-aminobenzoic acid (PABA) in the design of novel folate pathway inhibitors. The ethyl group provides additional lipophilicity and a steric handle that can be used to probe and optimize binding interactions within a target protein's active site.
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Reported Biological Activity : Preliminary data suggests that 4-Amino-2-ethylbenzoic acid may act as a vasopressin analog and a potential estrogen antagonist, indicating its potential as a lead structure for cardiovascular and endocrine-related drug discovery programs.[7]
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Derivative Potential : The amine can be derivatized to form amides or sulfonamides, while the carboxylic acid can be converted to esters or coupled with other amines, opening pathways to vast chemical libraries for screening.
Logical Relationships in Molecular Design
The molecule serves as a central hub from which numerous classes of functional molecules can be derived, each with the potential for unique therapeutic or material properties.
Caption: Derivatization pathways from the core 4-Amino-2-ethylbenzoic acid scaffold.
Safety, Handling, & Storage
As with any laboratory chemical, 4-Amino-2-ethylbenzoic acid should be handled with appropriate care, following standard safety protocols.
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Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles, and a lab coat when handling the compound.[8]
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Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing.[10]
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Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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Disposal : Dispose of waste material in accordance with local, regional, and national regulations.
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Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]
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Ismail, A. S., et al. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic Sciences. [Link]
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Pharmaffiliates. The Synthesis and Application of 4-Amino-2-Chlorobenzoic Acid in Pharmaceuticals. [Link]
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National Center for Biotechnology Information. 4-Amino-2-ethylbenzoic acid. PubChem Compound Summary for CID 17921342. [Link]
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Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]
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Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
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Techno PharmChem. 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. [Link]
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